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Abstract

Tivantinib (formerly ARQ 197), a small molecule inhibitor, initially garnered significant attention
as a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its
development marked a pivotal moment in the pursuit of targeted therapies for cancers with
aberrant c-Met signaling. However, subsequent research unveiled a more complex and
intriguing mechanism of action, revealing its potent anti-tubulin activity. This technical guide
provides an in-depth exploration of the discovery, history, and multifaceted mechanism of
action of Tivantinib. It consolidates key preclinical and clinical data, details essential
experimental protocols, and visualizes the intricate signaling pathways and experimental
workflows associated with this compound. This document serves as a comprehensive resource
for researchers, scientists, and drug development professionals investigating Tivantinib and
similar dual-mechanism anticancer agents.

Introduction: The Dawn of a c-Met Inhibitor

The c-Met proto-oncogene, and its ligand, hepatocyte growth factor (HGF), form a signaling
pathway crucial for normal cellular processes, including proliferation, migration, and
morphogenesis. However, dysregulation of the HGF/c-Met axis through gene amplification,
mutation, or overexpression is a well-established driver of tumorigenesis and metastasis in a
multitude of human cancers. This understanding spurred the development of targeted therapies
aimed at inhibiting c-Met activity.
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Tivantinib emerged from these efforts as a promising, orally bioavailable small molecule.
Developed by ArQule, Inc., it was distinguished as a non-ATP-competitive inhibitor, a
characteristic suggesting a higher degree of selectivity compared to many kinase inhibitors that
target the highly conserved ATP-binding pocket. Initial preclinical studies demonstrated its
ability to inhibit c-Met phosphorylation and downstream signaling, leading to antitumor activity
in various cancer models.

A Paradigm Shift: Unveiling a Dual Mechanism of
Action

While the initial focus of Tivantinib's development was its c-Met inhibitory activity, further
investigations revealed a second, potent mechanism of action: the disruption of microtubule
polymerization. This discovery reshaped the understanding of Tivantinib's cytotoxic effects and
provided a rationale for its activity in tumors without high c-Met expression.

This dual mechanism positions Tivantinib as a fascinating case study in drug development,
highlighting the potential for single agents to impact multiple, critical oncogenic pathways. The
following sections will delve into the specifics of both its c-Met-dependent and c-Met-
independent activities.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of
Tivantinib.

Table 1: Preclinical In Vitro Activity of Tivantinib

Parameter Value Cell Lines/System Reference

Recombinant human

c-Met Inhibition (Ki) 355 nM [1]
c-Met
IC50 (c-Met HT29, MKN-45, MDA-
) 100 - 300 nM [1]

Phosphorylation) MB-231, NCI-H441
IC50 (Cell Various cancer cell

_ _ 0.03 - 30 M ] [1]
Proliferation) lines
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Table 2: Tivantinib Pharmacokinetics in Humans (Single Agent)

Patient

Parameter Value Dose . Reference
Population

) Hepatocellular

Tmax (median) 3.1 hours 240 mg ] [2]
Carcinoma
Hepatocellular

Cmax (mean) 1.37 pg/mL 240 mg ) [2]
Carcinoma
Hepatocellular

AUCO0-8h (mean)  6.88 pg/mL-h 240 mg [2]

Carcinoma

Table 3: Key Clinical Trial Efficacy Data for Tivantinib in Hepatocellular Carcinoma (HCC)

Trial Endpoin Tivantin Placebo HR I MET Referen
-value
Phase t ib Arm Arm (95% Cl) # Status ce
) 0.64
Median 1.6 1.4 All
Phase Il (0.43- 0.04 [3]
TTP months months comers
0.94)
) 0.38
Median 7.2 3.8 ]
Phase Il (0.18- 0.01 MET-high
oS months months
0.81)
Phase I ] 0.97
Median 8.4 9.1 ]
(METIV- (0.75- 0.81 MET-high [3]
oS months months
HCC) 1.25)
Phase Il ) 0.96
Median 2.1 2.0 _
(METIV- (0.75- 0.72 MET-high
PFS months months
HCC) 1.22)

TTP: Time to Progression; OS: Overall Survival; PFS: Progression-Free Survival; HR: Hazard

Ratio; Cl: Confidence Interval.

Signaling Pathways and Mechanisms of Action
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Tivantinib exerts its anticancer effects through two primary mechanisms: inhibition of the c-Met
signaling pathway and disruption of microtubule dynamics.

c-Met Dependent Pathway

As a non-ATP-competitive inhibitor, Tivantinib binds to the inactive conformation of the c-Met
kinase domain. This binding prevents the autophosphorylation of the receptor upon HGF
binding, thereby blocking the activation of downstream signaling cascades that promote cell
proliferation, survival, migration, and invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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